molecular formula C24H13NO5 B2776880 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-48-0

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2776880
CAS No.: 361478-48-0
M. Wt: 395.37
InChI Key: LBCUUROJNSIYRB-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone, altering the compound’s redox properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which can affect cellular redox balance and induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of anthraquinone and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO5/c26-18-12-20(30-19-11-4-3-8-15(18)19)24(29)25-17-10-5-9-16-21(17)23(28)14-7-2-1-6-13(14)22(16)27/h1-12H,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCUUROJNSIYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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